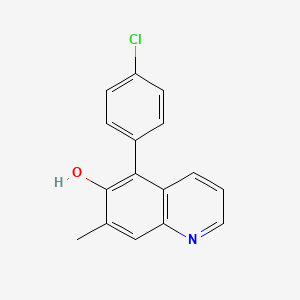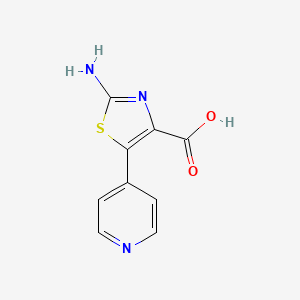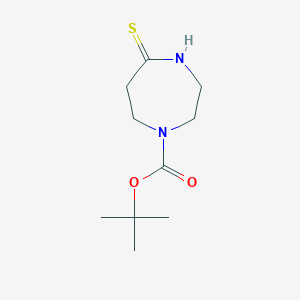![molecular formula C12H15NO3 B8494971 2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
2-[2-(morpholin-4-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-(morpholin-4-yl)phenyl]acetic acid: is an organic compound that features a morpholine ring attached to a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylacetic acid, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid typically involves the reaction of 4-morpholinobenzaldehyde with nitroacetophenone to form an intermediate dinitro compound. This intermediate is then reduced using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common reagents include sodium carbonate, triethylamine, and morpholine .
化学反応の分析
Types of Reactions
2-[2-(morpholin-4-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Pd/C are frequently used for reduction reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
2-[2-(morpholin-4-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(morpholin-4-yl)phenyl]acetic acid involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylacetic acid moiety can undergo metabolic transformations, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-[2-(4-Morpholinyl)ethoxy]phenylacetic acid
- 2-[2-(4-Morpholinyl)phenyl]ethanol
- 2-[2-(4-Morpholinyl)phenyl]propanoic acid
Uniqueness
2-[2-(morpholin-4-yl)phenyl]acetic acid is unique due to its specific combination of a morpholine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChIキー |
YJXLHWCAWBVCFQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)

![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)
![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)






